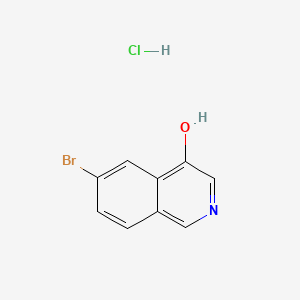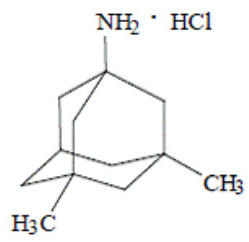
6-bromoisoquinolin-4-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoisoquinolin-4-ol hydrochloride is a halogenated isoquinoline derivative, characterized by a bromine atom at the 6-position and a hydroxyl group at the 4-position of the isoquinoline core. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications. This compound is supplied by BuGuCh & Partners, an international company specializing in innovative chemical development and manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoisoquinolin-4-olhydrochloride typically involves the bromination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline. The reaction is carried out in the presence of palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using similar catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinolin-4-olhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
6-Bromoisoquinolin-4-ol hydrochloride has been investigated for its role as a pharmacological agent. It acts as a Syk tyrosine kinase inhibitor , which is significant in treating various cancers and autoimmune diseases. Syk is involved in signaling pathways that regulate cell growth and differentiation in B-cells, making it a target for therapies aimed at lymphomas and leukemias .
Case Studies:
- Lymphoma Treatment: A study indicated that compounds similar to 6-bromoisoquinolin-4-ol can suppress cell growth in B-cell lymphomas by inhibiting Syk tyrosine kinase. Clinical trials are underway to evaluate the efficacy of such inhibitors in treating diseases like chronic lymphocytic leukemia .
- Autoimmune Disorders: The compound's mechanism of action includes the modulation of immune responses, showing promise in treating conditions like rheumatoid arthritis and asthma by inhibiting antibody production and histamine release .
Biological Research
Biochemical Interactions:
Research has shown that 6-bromoisoquinolin-4-ol interacts with various biomolecules, influencing metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical studies.
Applications:
- Cell Signaling Studies: The compound's role in inhibiting Syk kinase provides insights into cell signaling mechanisms, particularly in immune responses and cancer biology.
- Drug Development: As a scaffold for drug design, 6-bromoisoquinolin-4-ol can be modified to enhance its biological activity and specificity against targeted diseases.
Material Science
Chemical Properties:
The compound exhibits unique chemical properties that make it suitable for various applications in material science. Its structure allows for functionalization, leading to the development of new materials with specific properties.
Applications:
- Synthesis of Novel Compounds: Researchers utilize 6-bromoisoquinolin-4-ol as a building block for synthesizing more complex molecules with potential industrial applications.
- Development of Sensors: The compound's chemical reactivity can be harnessed in developing sensors for detecting specific biomolecules or environmental changes.
Data Tables
Mechanism of Action
The mechanism of action of 6-bromoisoquinolin-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrochloride Compounds
The provided evidence includes several hydrochlorides of heterocyclic and aromatic amines, which share the commonality of being pharmaceutical salts. Below is a comparative analysis based on structural motifs, substituents, and inferred applications:
Core Heterocyclic Structure
- 6-Bromoisoquinolin-4-ol Hydrochloride: Contains an isoquinoline backbone (a benzene fused to a pyridine ring) with bromine and hydroxyl substituents. The bromine atom may enhance lipophilicity and influence binding interactions in biological systems.
- Chlorphenoxamine Hydrochloride (): Features an ethanolamine-substituted diphenylmethane structure. Its anticholinergic properties are attributed to the tertiary amine and aromatic groups.
- Memantine Hydrochloride (): An adamantane derivative with a primary amine. Its rigid polycyclic structure is critical for NMDA receptor antagonism in treating Alzheimer’s disease.

Functional Group Influence
- Bromine vs. Chlorine: The bromine in 6-bromoisoquinolin-4-ol may confer greater steric bulk and electrophilic reactivity compared to chlorine-containing analogs like Dosulepin Hydrochloride (), a tricyclic antidepressant with a chlorine substituent.
- Hydroxyl Group: The 4-hydroxyl group in 6-bromoisoquinolin-4-ol could participate in hydrogen bonding, akin to the hydroxyl in Fluoxetine Hydrochloride (), a selective serotonin reuptake inhibitor (SSRI).
Pharmacological Implications
- Tapentadol Hydrochloride (): Combines μ-opioid receptor agonism and norepinephrine reuptake inhibition. In contrast, 6-bromoisoquinolin-4-ol’s isoquinoline core might target different receptors, such as kinases or ion channels, though direct evidence is lacking.
- Benzydamine Hydrochloride (): A non-steroidal anti-inflammatory drug (NSAID) with a benzylamine structure. The absence of a carboxylic acid group in 6-bromoisoquinolin-4-ol suggests divergent mechanisms of action.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthetic Utility: 6-Bromoisoquinolin-4-ol’s bromine atom makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with halogenated intermediates in pharmaceutical synthesis.
- Lack of Direct Data: No pharmacokinetic, toxicity, or clinical data for 6-bromoisoquinolin-4-ol hydrochloride are available in the provided evidence, limiting conclusive comparisons.
- Supplier Context : BuGuCh & Partners’ role in supplying this compound suggests its relevance in research settings, though specific applications require further investigation .
Biological Activity
6-Bromoisoquinolin-4-ol hydrochloride (CAS Number: 1015070-56-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research data.
- Molecular Formula : C9H6BrNO
- Molecular Weight : 224.06 g/mol
- Appearance : Solid, typically in crystalline form.
6-Bromoisoquinolin-4-ol hydrochloride is primarily recognized for its role as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK8 and CDK19. These kinases are implicated in several oncogenic processes, including transcriptional regulation involved in cancer progression. The inhibition of these kinases can lead to reduced tumor cell proliferation and enhanced apoptosis in various cancer cell lines .
Anticancer Properties
Research indicates that 6-bromoisoquinolin-4-ol hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies regarding its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 5.2 | CDK8/19 inhibition | |
| HT-29 | 4.8 | Induction of apoptosis | |
| A549 | 3.9 | Inhibition of cell cycle progression |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in targeting cancer cells.
Other Biological Activities
In addition to its anticancer properties, 6-bromoisoquinolin-4-ol hydrochloride has shown potential in other biological contexts:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
- Neuroprotective Effects : Some research indicates that isoquinoline derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of 6-bromoisoquinolin-4-ol hydrochloride:
- Study on CDK Inhibition :
- In Vitro Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
6-bromoisoquinolin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLGHBCNWYNCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














